Pyrazolo[1,5-b]pyridazine deriv. 22
Overview
Description
GW805758X is a potent inhibitor of cyclin-dependent kinase 4 (CDK-4). This compound demonstrates enzyme selectivity against vascular endothelial growth factor receptor 2 (VEGFR-2) and glycogen synthase kinase 3 beta (GSK3β) . The molecular formula of GW805758X is C19H18N6, and it has a molecular weight of 330.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW805758X involves the formation of a pyrazolo[1,5-b]pyridazine derivative. The key steps include the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-b]pyridazine core. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of GW805758X follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored as a solid powder at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: GW805758X primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve solvents like DMSO and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
GW805758X has a wide range of applications in scientific research:
Mechanism of Action
GW805758X exerts its effects by inhibiting CDK-4, a key regulator of the cell cycle. By binding to the active site of CDK-4, it prevents the phosphorylation of retinoblastoma protein (Rb), thereby halting cell cycle progression from the G1 to the S phase . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. Additionally, GW805758X demonstrates selectivity against VEGFR-2 and GSK3β, further contributing to its biological effects .
Comparison with Similar Compounds
GW806290X: Another CDK-4 inhibitor with similar selectivity profiles.
GW779439X: A compound with inhibitory effects on CDK-4 and other kinases.
GW780056X: Known for its selectivity against CDK-4 and related kinases.
Uniqueness of GW805758X: GW805758X stands out due to its high potency and selectivity for CDK-4, VEGFR-2, and GSK3β. This unique combination of targets makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C19H18N6/c1-13(2)14-5-7-15(8-6-14)23-19-20-11-9-17(24-19)16-12-22-25-18(16)4-3-10-21-25/h3-13H,1-2H3,(H,20,23,24) |
InChI Key |
UODXTGBFBIFREQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-805758X; GW 805758X; GW805758X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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